![molecular formula C7H6ClN3O2S B1388973 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride CAS No. 1185295-29-7](/img/structure/B1388973.png)
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride
説明
The compound “5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride” is a heterocyclic compound . It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring and a furan ring . The InChI code for this compound is 1S/C7H5N3O2S/c11-3-5-1-2-6 (12-5)13-7-8-4-9-10-7/h1-4H, (H,8,9,10) .科学的研究の応用
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride has been studied in a number of scientific research applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. This compound has been found to inhibit the activity of the COX-2 enzyme, which has implications for the treatment of inflammation and pain. This compound has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential applications in neurodegenerative diseases, as it has been found to inhibit the aggregation of certain proteins associated with neurodegenerative diseases.
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their interaction with various targets, such as the aromatase enzyme .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the target’s function .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been associated with various biochemical pathways due to their ability to interact with different targets .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been associated with improved pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
It’s worth noting that the environment can significantly impact the effectiveness of similar compounds .
実験室実験の利点と制限
The use of 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride in laboratory experiments has both advantages and limitations. One advantage of using this compound in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for a variety of experiments. However, this compound also has some limitations. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to predict its effects in certain experiments. Additionally, this compound has been found to interact with certain cellular proteins, which can make it difficult to control its effects in certain experiments.
将来の方向性
There are a number of potential future directions for the study of 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride. One potential direction is to further study the mechanism of action of this compound, in order to better understand its effects and to develop more targeted applications. Additionally, further research into the potential applications of this compound in cancer research and neurodegenerative diseases could lead to new treatments for these conditions. Additionally, further research into the potential advantages and limitations of this compound for laboratory experiments could lead to more efficient and effective use of this compound in research. Finally, further research into the potential toxicity of this compound could lead to safer and more effective use of this compound in the laboratory.
特性
IUPAC Name |
5-(1H-1,2,4-triazol-5-ylsulfanyl)furan-2-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S.ClH/c11-3-5-1-2-6(12-5)13-7-8-4-9-10-7;/h1-4H,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJLFHRQDOBDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)SC2=NC=NN2)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1388890.png)

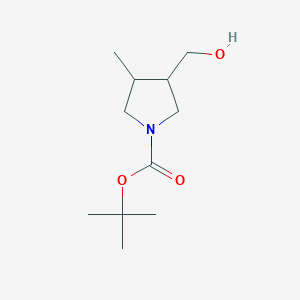
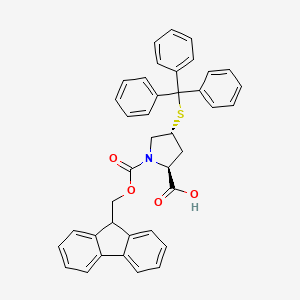
![3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388895.png)
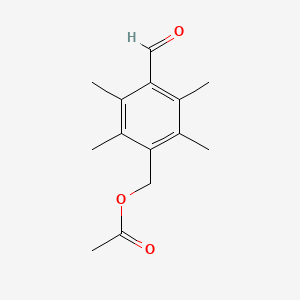
![3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1388897.png)
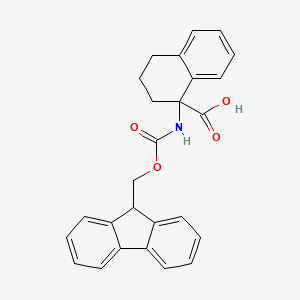

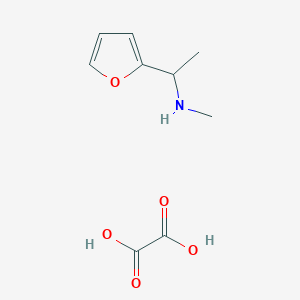
![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride](/img/structure/B1388904.png)
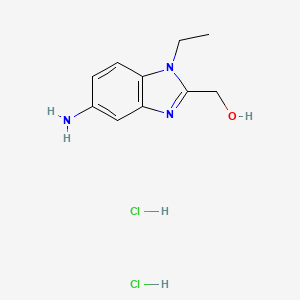

![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388913.png)